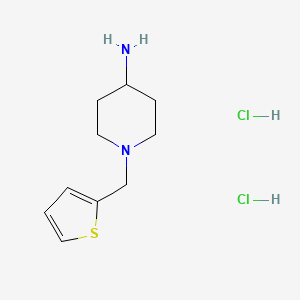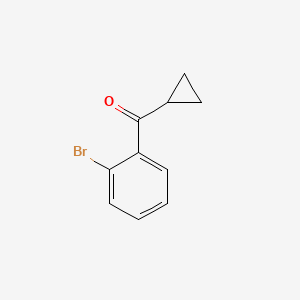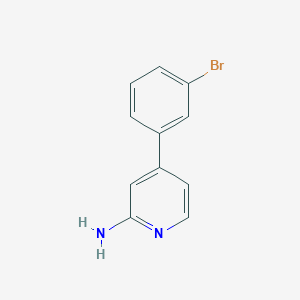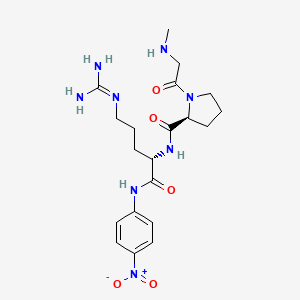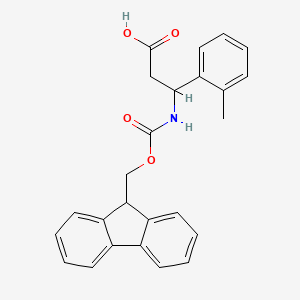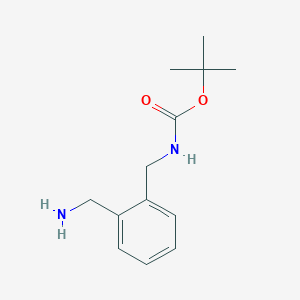
(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 439116-13-9. It has a molecular weight of 236.31 and its IUPAC name is tert-butyl 2-(aminomethyl)benzylcarbamate . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 236.31 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current search results.Applications De Recherche Scientifique
Carbamates as Acetylcholinesterase Inhibitors
Carbamates, esters of substituted carbamic acids, have been developed as insecticides and therapeutic agents due to their effectiveness as acetylcholinesterase (AChE) inhibitors. The mechanism involves the transfer of the carbamoyl group to a serine residue in the enzyme's active site, followed by hydrolysis. The rate of decarbamoylation is crucial for the effectiveness of carbamates, with a range of half-lives indicating a variety of potential applications in both agriculture and medicine (Rosenberry & Cheung, 2019).
Parabens and Environmental Impact
Parabens, esters of para-hydroxybenzoic acid, have been widely used as preservatives in food, cosmetics, and pharmaceuticals. Despite their biodegradability, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. The presence of parabens and their chlorinated by-products in aquatic environments raises concerns about their potential as endocrine disruptors, highlighting the need for further studies on their environmental impact and degradation (Haman et al., 2015).
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) are used in various commercial products to prevent oxidative damage. Recent studies have explored the environmental occurrence, human exposure, and toxicity of SPAs, including compounds like BHT and DBP. These studies highlight the potential health risks associated with SPAs, such as hepatic toxicity and endocrine disruption, and emphasize the importance of developing safer alternatives (Liu & Mabury, 2020).
Phthalates in Food Packaging
Phthalate esters, used as plasticizers in food processing and packaging, have been subject to scrutiny due to their potential health effects. Research spanning from 2002 to 2017 shows an increase in the types of phthalates analyzed and advancements in sample preparation and analytical methods. This comprehensive overview underscores the ongoing concern and regulatory focus on phthalates in food and their potential impact on human health (Harunarashid et al., 2017).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, a potential carcinogen, occurs in fermented foods and beverages. Its formation mechanisms and the impact on public health are areas of active research, emphasizing the need for monitoring and reducing levels in consumer products to mitigate health risks (Weber & Sharypov, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYQLFMVQPGMOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629494 |
Source


|
| Record name | tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester | |
CAS RN |
439116-13-9 |
Source


|
| Record name | tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
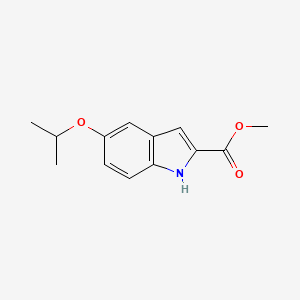
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)
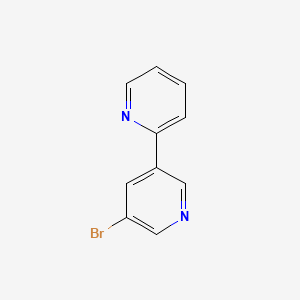

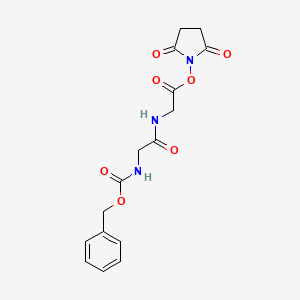
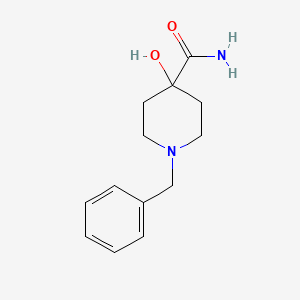
![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
